

# 4-Chlorodiphenyl Ether: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Chlorodiphenyl ether

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This in-depth technical guide provides a comprehensive overview of **4-Chlorodiphenyl ether**, covering its historical background, physicochemical properties, synthesis methodologies, and metabolic pathways. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

## Discovery and History

The synthesis of **4-Chlorodiphenyl ether** is intrinsically linked to the development of the Ullmann condensation reaction, first reported by Fritz Ullmann and J. Bielecki in 1901.[\[1\]](#)[\[2\]](#) This reaction provided a viable method for the formation of diaryl ethers, which were previously difficult to synthesize. While the exact date of the first synthesis of **4-Chlorodiphenyl ether** is not precisely documented in readily available literature, it is reasonable to assume its preparation occurred in the years following the discovery of the Ullmann reaction as chemists began to explore its scope.

Historically, **4-Chlorodiphenyl ether** has been used as a dielectric fluid, a testament to its chemical stability.[\[3\]](#) Its inclusion in the 1977 Toxic Substances Control Act (TSCA) inventory indicates its commercial production and use by that time.[\[3\]](#) Polychlorinated diphenyl ethers (PCDPEs), a class of compounds to which **4-Chlorodiphenyl ether** belongs, gained attention in the 1980s and 1990s due to their environmental presence as impurities in chlorophenoxy acid herbicides and chlorophenol products.

## Physicochemical Properties

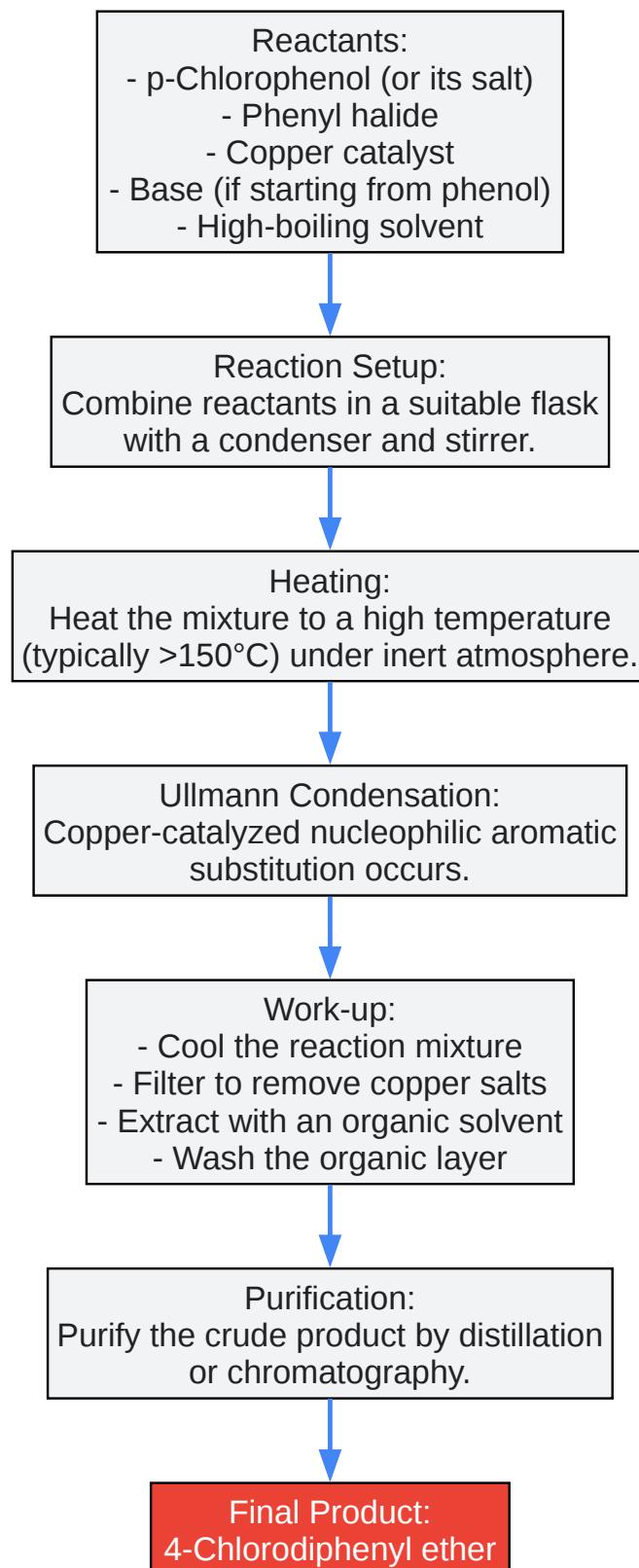
A summary of the key physicochemical properties of **4-Chlorodiphenyl ether** is presented in the table below. This data is crucial for understanding its behavior in various experimental and environmental settings.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>9</sub> ClO	[4][5]
Molecular Weight	204.65 g/mol	[4][5]
CAS Number	7005-72-3	[4][5]
Appearance	Colorless to light yellow liquid	[6]
Melting Point	-8 °C	[7]
Boiling Point	161-162 °C at 19 mmHg	[6][7]
Density	1.193 g/mL at 25 °C	[6][7]
Refractive Index (n <sup>20</sup> /D)	1.587	[6][7]
Water Solubility	3.3 mg/L at 25 °C	[8]
log K <sub>ow</sub>	4.08	[1]

## Synthesis of 4-Chlorodiphenyl Ether

The primary method for synthesizing **4-Chlorodiphenyl ether** is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide.[9][10] A variety of copper sources, including copper powder, cuprous halides, and copper salts, can be used as catalysts.[10] The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[10]

A logical workflow for the synthesis of **4-Chlorodiphenyl ether** via the Ullmann condensation is depicted below:

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Ullmann Condensation Workflow for **4-Chlorodiphenyl Ether** Synthesis.

# Experimental Protocol: Synthesis from p-Fluorochlorobenzene and Potassium Phenoxide

The following protocol is a specific example of the synthesis of **4-Chlorodiphenyl ether**[\[11\]](#):

## Materials:

- Potassium phenoxide (14.8 g, 0.112 mole)
- p-Fluorochlorobenzene (13.1 g, 0.10 mole)
- N-methyl-2-pyrrolidinone (100 ml)
- Ether
- 5% Sodium hydroxide solution
- Saturated sodium chloride solution
- Magnesium sulfate

## Procedure:

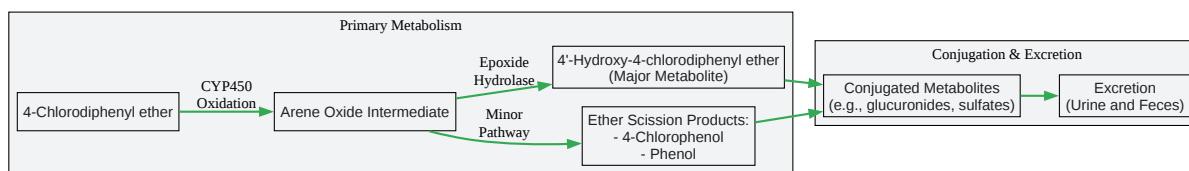
- A solution of potassium phenoxide and p-fluorochlorobenzene in N-methyl-2-pyrrolidinone is stirred and heated at reflux. The reaction progress is monitored by vapor phase chromatography until completion.
- The reaction mixture is then cooled and diluted with 400 ml of water.
- The aqueous mixture is extracted with several portions of ether.
- The combined ether extracts are washed sequentially with a 5% sodium hydroxide solution, water, and a saturated sodium chloride solution.
- The organic layer is dried over magnesium sulfate and concentrated in vacuo.
- The crude product is purified by distillation under reduced pressure to yield **4-Chlorodiphenyl ether** (11.1 g, 54% yield), with a boiling point of 73.5°-75.5°C at 0.05 mm

Hg.

## Metabolism of 4-Chlorodiphenyl Ether

Studies in rats have shown that **4-Chlorodiphenyl ether** is metabolized through two primary pathways: aromatic hydroxylation and scission of the ether bond. Aromatic hydroxylation is the predominant route. The metabolic conversion is thought to proceed via an arene oxide intermediate. The major metabolite identified is **4'-hydroxy-4-chlorodiphenyl ether**, which accounts for a significant portion of the excreted products.

The metabolic pathway of **4-Chlorodiphenyl ether** can be visualized as follows:



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